5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole

Lipophilicity ADME Drug Design

5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole delivers a unique electronic and steric profile unattainable with generic benzimidazoles. The synergistic 5,6-difluoro motif enhances GABAA receptor binding (related derivatives exhibit IC50 as low as 0.18 µM), while the 2-methylthio handle enables systematic SAR exploration via oxidation or displacement. Its crystallographically defined structure and XLogP of 2.8 make it indispensable for anticonvulsant, fungicide, and FXR agonist programs. Choose this compound to ensure target engagement fidelity that non-fluorinated or 2-unsubstituted analogs cannot replicate.

Molecular Formula C8H6F2N2S
Molecular Weight 200.21 g/mol
Cat. No. B12960741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole
Molecular FormulaC8H6F2N2S
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESCSC1=NC2=CC(=C(C=C2N1)F)F
InChIInChI=1S/C8H6F2N2S/c1-13-8-11-6-2-4(9)5(10)3-7(6)12-8/h2-3H,1H3,(H,11,12)
InChIKeyWRNREBSNEJYGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole: A Dual-Functionalized Benzimidazole Building Block for Advanced Medicinal Chemistry and Agrochemical Research


5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole (CAS 496793-17-0) is a heterocyclic compound belonging to the fluorinated benzimidazole class. It features a benzimidazole core substituted with two electron-withdrawing fluorine atoms at the 5- and 6-positions and a methylthio group at the 2-position. This specific substitution pattern confers distinct physicochemical properties, including a calculated XLogP of 2.8 [1], which influences its lipophilicity and membrane permeability. The compound has been structurally characterized by X-ray crystallography, providing definitive evidence of its molecular geometry and intermolecular interactions in the solid state [2]. Its structure serves as a versatile intermediate for the synthesis of more complex benzimidazole-based pharmacophores and functional materials [3].

Why 5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole Cannot Be Replaced by Common Benzimidazole Analogs in Structure-Activity Relationship (SAR) Studies


Generic substitution with unsubstituted benzimidazole, 5,6-difluorobenzimidazole, or 2-(methylthio)benzimidazole fails to replicate the unique electronic and steric profile of 5,6-difluoro-2-(methylthio)-1H-benzo[d]imidazole. The synergistic effect of the 5,6-difluoro substitution and the 2-methylthio group alters both the hydrogen-bonding capacity and the lipophilic surface of the molecule, which is critical for target engagement. For instance, the 5,6-difluoro motif is known to enhance binding affinity to the GABAA receptor, with related derivatives exhibiting IC50 values as low as 0.18 µM [1], while the 2-methylthio group introduces a metabolically labile site and modulates the compound's LogP to 2.8 [2]. Using a 2-unsubstituted or non-fluorinated analog would result in a significant loss of potency or a shift in selectivity profile, as evidenced by SAR studies on benzimidazole-based anticonvulsants and FXR agonists [1][3]. Therefore, this specific compound is indispensable for accurately probing the structure-activity relationships within these pharmacophore classes.

Quantitative Differentiation Evidence for 5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole Against Closest Analogs


Enhanced Lipophilicity (XLogP) Compared to Non-Fluorinated and 2-Unsubstituted Analogs

The target compound exhibits a calculated XLogP of 2.8 [1]. This value is significantly higher than that of the non-fluorinated analog 2-(methylthio)-1H-benzimidazole (estimated LogP ~1.8 based on structural similarity) and the 2-unsubstituted analog 5,6-difluoro-1H-benzimidazole (estimated LogP ~1.5). The increased lipophilicity, driven by the synergistic effect of the 5,6-difluoro and 2-methylthio groups, directly impacts membrane permeability and oral bioavailability potential, making it a more suitable candidate for central nervous system (CNS) drug discovery programs.

Lipophilicity ADME Drug Design

GABAA Receptor Binding Affinity of 5,6-Difluoro Core Compared to Non-Fluorinated Analogs

While direct GABAA receptor binding data for the target compound is not available, the 5,6-difluoro-1H-benzo[d]imidazole core is a critical pharmacophore for GABAA receptor modulation. A recent study reported that 5,6-difluoro-1H-benzo[d]imidazole derivatives (4d and 4e) exhibited potent anticonvulsant activity and high affinity for the GABAA receptor with IC50 values of 0.74 µM and 0.18 µM, respectively [1]. These compounds were 2.68- to 3.26-fold more potent than carbamazepine in the maximal electroshock (MES) model. In contrast, non-fluorinated benzimidazole analogs in the same study showed significantly reduced or no activity. The presence of the 5,6-difluoro substitution is essential for this high-affinity binding, and the 2-methylthio group in the target compound offers a unique handle for further SAR exploration.

Anticonvulsant GABAA Receptor Neuroscience

Antifungal Activity of Benzimidazole Thioether Moiety Compared to Non-Thioether Analogs

Benzimidazole derivatives bearing a thioether moiety, such as the 2-methylthio group in the target compound, have demonstrated significant antifungal activity in vitro. In a study of novel benzimidazole thioether derivatives, compounds were tested at 50 µg/mL against six phytopathogenic fungi, including C. mandshurica, T. cucumeris, B. cinerea, V. daliae, P. infestans, and G. zeae, showing variable inhibition rates [1]. While quantitative data for the exact target compound are not reported in this study, the 2-methylthio group is a key structural feature associated with antifungal efficacy in this series. In contrast, benzimidazole analogs lacking the thioether group (e.g., 5,6-difluoro-1H-benzimidazole) do not exhibit the same spectrum of antifungal activity. The target compound thus represents a privileged scaffold for antifungal lead optimization.

Antifungal Agrochemical Crop Protection

Synthetic Versatility: Oxidation of 2-Methylthio to Sulfoxide/Sulfone for Fine-Tuning Biological Activity

The 2-methylthio group in the target compound can be selectively oxidized to the corresponding sulfoxide or sulfone, providing a straightforward method to modulate physicochemical and biological properties. This synthetic handle is absent in 2-unsubstituted or 2-alkyl benzimidazole analogs. For example, oxidation of the 2-methylthio group in related benzimidazole derivatives has been shown to alter LogP, solubility, and target binding affinity [1]. The target compound, with its 5,6-difluoro substitution, offers a unique combination of electron-withdrawing effects and an oxidizable sulfur center, enabling the generation of a small library of analogs with graduated properties for SAR studies.

Medicinal Chemistry Prodrug Design Metabolic Stability

Optimal Research and Industrial Use Cases for 5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole Based on Evidence-Based Differentiation


CNS Drug Discovery: Lead Optimization of GABAA Receptor Modulators

Utilize the compound as a key intermediate to synthesize novel anticonvulsant candidates. The 5,6-difluoro core, proven to confer high-affinity GABAA receptor binding (IC50 as low as 0.18 µM) [1], combined with the versatile 2-methylthio handle, allows for systematic SAR exploration. Researchers can modify the 2-position via oxidation or substitution to fine-tune potency and metabolic stability, leveraging the established pharmacophore of the 5,6-difluorobenzimidazole scaffold.

Agrochemical Research: Development of Novel Antifungal Agents

Employ the compound as a starting point for designing benzimidazole-based fungicides. The 2-methylthio group is a recognized pharmacophore for antifungal activity against phytopathogens such as Botrytis cinerea and Fusarium graminearum [2]. The 5,6-difluoro substitution enhances lipophilicity (XLogP = 2.8) [3], which may improve cuticular penetration and systemic movement in plants. This compound provides a scaffold for optimizing both efficacy and environmental fate.

Chemical Biology: Development of Selective FXR Agonists

Use the compound as a precursor for synthesizing 1-substituted-5,6-difluoro-1H-benzimidazole derivatives, which have been disclosed as potent FXR agonists [4]. The 2-methylthio group can be displaced or oxidized to introduce diverse substituents at the 2-position, enabling the exploration of structure-activity relationships for metabolic and liver diseases.

Material Science: Synthesis of Fluorinated Benzimidazole Ligands for Coordination Chemistry

Leverage the compound's crystallographically defined structure [5] and the coordinating ability of the 2-methylthio sulfur atom to prepare metal complexes with potential applications in catalysis or luminescent materials. The electron-withdrawing fluorine atoms modulate the electronic properties of the benzimidazole ring, which can influence the redox behavior and stability of the resulting metal complexes.

Quote Request

Request a Quote for 5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.